(2S)-2-amino-2-(1-benzofuran-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-2-(1-benzofuran-2-yl)acetic acid is a chiral amino acid derivative that features a benzofuran ring attached to the alpha carbon of glycine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(1-benzofuran-2-yl)acetic acid typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of o-hydroxyacetophenones under basic conditions or the cyclization of aryl acetylenes using transition-metal catalysis.
Introduction of Amino Group: The amino group can be introduced through reductive amination or by using a chiral auxiliary to ensure the desired stereochemistry.
Coupling with Glycine: The final step involves coupling the benzofuran derivative with glycine or its derivatives under appropriate conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-2-(1-benzofuran-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydrobenzofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents such as halogens and nitrating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzofuran derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
(2S)-2-amino-2-(1-benzofuran-2-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its unique structural properties.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-amino-2-(1-benzofuran-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzofuran ring can interact with hydrophobic pockets in proteins, while the amino acid moiety can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(benzofuran-2-YL)propanoic acid: Similar structure but with an additional methyl group.
2-Amino-2-(benzothiophene-2-YL)acetic acid: Contains a benzothiophene ring instead of a benzofuran ring.
2-Amino-2-(indole-2-YL)acetic acid: Contains an indole ring instead of a benzofuran ring.
Uniqueness
(2S)-2-amino-2-(1-benzofuran-2-yl)acetic acid is unique due to its specific combination of a benzofuran ring and an amino acid moiety. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
1260619-54-2 |
---|---|
Molecular Formula |
C10H9NO3 |
Molecular Weight |
191.186 |
IUPAC Name |
(2S)-2-amino-2-(1-benzofuran-2-yl)acetic acid |
InChI |
InChI=1S/C10H9NO3/c11-9(10(12)13)8-5-6-3-1-2-4-7(6)14-8/h1-5,9H,11H2,(H,12,13)/t9-/m0/s1 |
InChI Key |
PQSKXCUSMBAOPA-VIFPVBQESA-N |
SMILES |
C1=CC=C2C(=C1)C=C(O2)C(C(=O)O)N |
Synonyms |
(2S)-2-aMino-2-benzo[d]furan-2-ylacetic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.